

Intrinsic Resistance to Faropenem in *Pseudomonas aeruginosa*: A Technical Guide

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Compound of Interest

Compound Name: *Faropenem*

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Abstract

Pseudomonas aeruginosa exhibits a high level of intrinsic resistance to the penem antibiotic **faropenem**. This resistance is not attributed to a single mechanism but rather a synergistic interplay of several factors. This technical guide delves into the core molecular underpinnings of this innate resistance, providing a comprehensive overview for researchers and professionals in drug development. The primary mechanisms involve a low permeability of the outer membrane, the active efflux of the antibiotic by the MexAB-OprM pump, and enzymatic degradation by the chromosomal AmpC β -lactamase. While **faropenem** shows a slightly lower affinity for some penicillin-binding proteins (PBPs) compared to imipenem, this is not considered a primary driver of the high-level intrinsic resistance. Understanding these multifaceted mechanisms is crucial for the development of novel therapeutic strategies to overcome resistance in this opportunistic pathogen.

Core Mechanisms of Intrinsic Faropenem Resistance

The intrinsic resistance of *P. aeruginosa* to **faropenem** is a multifactorial phenomenon. Three key elements work in concert to protect the bacterium from the antimicrobial action of this penem.

The Outer Membrane Barrier: A Primary Defense

The outer membrane of *P. aeruginosa* is significantly less permeable to antibiotics compared to other Gram-negative bacteria, serving as a formidable first line of defense.^{[1][2]} This low permeability is a major contributor to the intrinsic resistance to **faropenem**. Studies have shown that the rate of **faropenem** permeability through the outer membrane of *P. aeruginosa* PAO1 is only 30% of that of imipenem, a carbapenem with potent antipseudomonal activity.^[3] This restricted entry significantly limits the concentration of **faropenem** that can reach its target PBPs in the periplasmic space. The expression of *E. coli*'s major porin, OmpF, in *P. aeruginosa* has been shown to increase the permeability to **faropenem**, highlighting the importance of the outer membrane barrier in resistance.^{[3][4]}

Active Efflux: The MexAB-OprM Pump

P. aeruginosa possesses a number of multidrug efflux pumps that actively extrude a wide range of antimicrobial agents from the cell. The MexAB-OprM efflux system is a key player in the intrinsic resistance to **faropenem**. This pump, belonging to the Resistance-Nodulation-Division (RND) family, effectively reduces the intracellular concentration of **faropenem**, further diminishing its ability to inhibit cell wall synthesis. The importance of this efflux system is demonstrated by the increased susceptibility of mutants with an impaired MexAB-OprM system. Overexpression of this pump is a common mechanism of acquired resistance to multiple antibiotics.

Enzymatic Degradation: The Role of AmpC β -Lactamase

P. aeruginosa harbors a chromosomally encoded AmpC β -lactamase, a cephalosporinase that can contribute to resistance against β -lactam antibiotics. While penems are generally stable to many β -lactamases, the AmpC of *P. aeruginosa* does contribute to the intrinsic resistance to **faropenem**. Although **faropenem** is more stable to AmpC than some cephalosporins, its antibacterial activity is reduced after incubation with a crude AmpC β -lactamase preparation from *P. aeruginosa* PAO1. The interplay between AmpC, the outer membrane barrier, and the MexAB-OprM efflux pump is crucial for the high level of intrinsic resistance.

Penicillin-Binding Proteins (PBPs): A Minor Role in Intrinsic Resistance

Faropenem, like other β -lactam antibiotics, exerts its bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for peptidoglycan synthesis. While the affinity of **faropenem** for the PBPs of *P. aeruginosa* has been investigated, it does not appear to be the primary reason for the high intrinsic resistance. Competition assays have revealed that the affinity of **faropenem** for PBP1b and PBP2 is approximately 1.5- to 1.8-fold lower than that of imipenem. However, its binding to PBP1c and PBP3 is comparable to that of imipenem.

Faropenem generally shows a high affinity for high-molecular-weight PBPs. The consensus is that the interplay of the outer membrane barrier, efflux, and AmpC activity is the main driver of intrinsic resistance, rather than a significantly lower affinity of the PBPs for **faropenem**.

Quantitative Data on Faropenem Resistance

The following tables summarize key quantitative data from studies on **faropenem** resistance in *P. aeruginosa*.

Table 1: Outer Membrane Permeability of **Faropenem** in *P. aeruginosa* PAO1

Antibiotic	Permeability Rate Relative to Imipenem (%)
Faropenem	30
Sulopenem	10

Source: Adapted from Okamoto et al., 2001.

Table 2: Binding Affinity of **Faropenem** to *P. aeruginosa* PAO1 PBPs Compared to Imipenem

Penicillin-Binding Protein (PBP)	Relative Affinity of Faropenem (Imipenem = 1)
PBP1b	~0.56
PBP2	~0.67
PBP1c	Comparable
PBP3	Comparable

Source: Derived from data in Okamoto et al., 2001.

Table 3: Minimum Inhibitory Concentrations (MICs) of **Faropenem** against *P. aeruginosa*

Strain	MIC (mg/L)
Wild-type <i>P. aeruginosa</i>	>128
<i>P. aeruginosa</i> with impaired MexAB-OprM	Reduced resistance level
<i>P. aeruginosa</i> with impaired AmpC β -lactamase	Minor effect on resistance
<i>P. aeruginosa</i> with impaired MexAB-OprM and AmpC	Significant increase in susceptibility

Note: Specific MIC values for mutant strains can vary between studies. The trend of increased susceptibility with the knockout of resistance mechanisms is consistent.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols used in the study of **faropenem** resistance in *P. aeruginosa*.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **faropenem** is determined using standard broth microdilution or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).

- Protocol:
 - Prepare a series of two-fold dilutions of **faropenem** in Mueller-Hinton broth or on Mueller-Hinton agar plates.
 - Inoculate the broth or agar with a standardized suspension of *P. aeruginosa* (e.g., 5×10^5 CFU/mL for broth microdilution).
 - Incubate the cultures at 35-37°C for 16-20 hours.

- The MIC is defined as the lowest concentration of **faropenem** that completely inhibits visible growth of the bacteria.

Construction of Isogenic Mutants

To investigate the role of specific genes in **faropenem** resistance, isogenic mutants (e.g., with impaired efflux pumps or β -lactamase) are constructed from a wild-type *P. aeruginosa* strain like PAO1.

- Protocol (Gene Disruption/Knockout):
 - Clone a selectable marker (e.g., an antibiotic resistance cassette) into the target gene (mexB for the MexAB-OprM pump or ampC for the β -lactamase) within a suicide vector.
 - Introduce the recombinant plasmid into the recipient *P. aeruginosa* strain via conjugation or electroporation.
 - Select for double-crossover homologous recombination events, resulting in the replacement of the target gene with the inactivated copy.
 - Confirm the gene knockout by PCR and/or Southern blotting.

Outer Membrane Permeability Assay

The permeability of the outer membrane to β -lactams can be assessed using whole-cell assays.

- Protocol:
 - Grow *P. aeruginosa* cells to the mid-logarithmic phase.
 - Harvest and wash the cells, then resuspend them in a suitable buffer.
 - Add a known concentration of **faropenem** to the cell suspension.
 - At various time points, centrifuge the suspension to pellet the cells.

- Measure the concentration of **faropenem** remaining in the supernatant using a spectrophotometric method or high-performance liquid chromatography (HPLC).
- The rate of decrease of **faropenem** in the supernatant reflects its permeation into the cells.

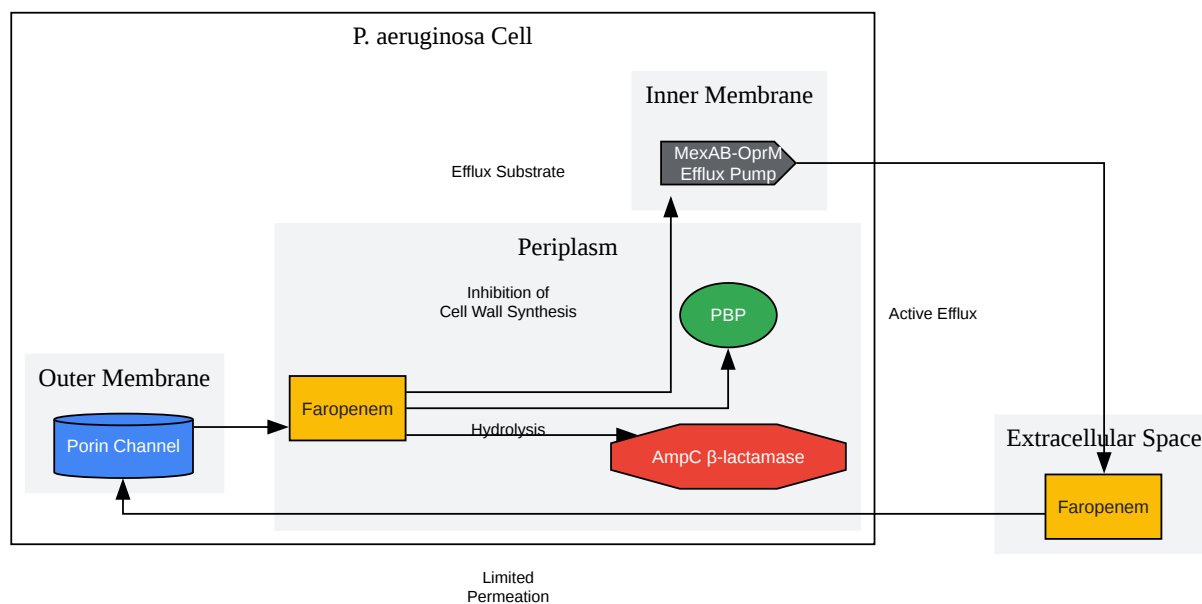
PBP Competition Assay

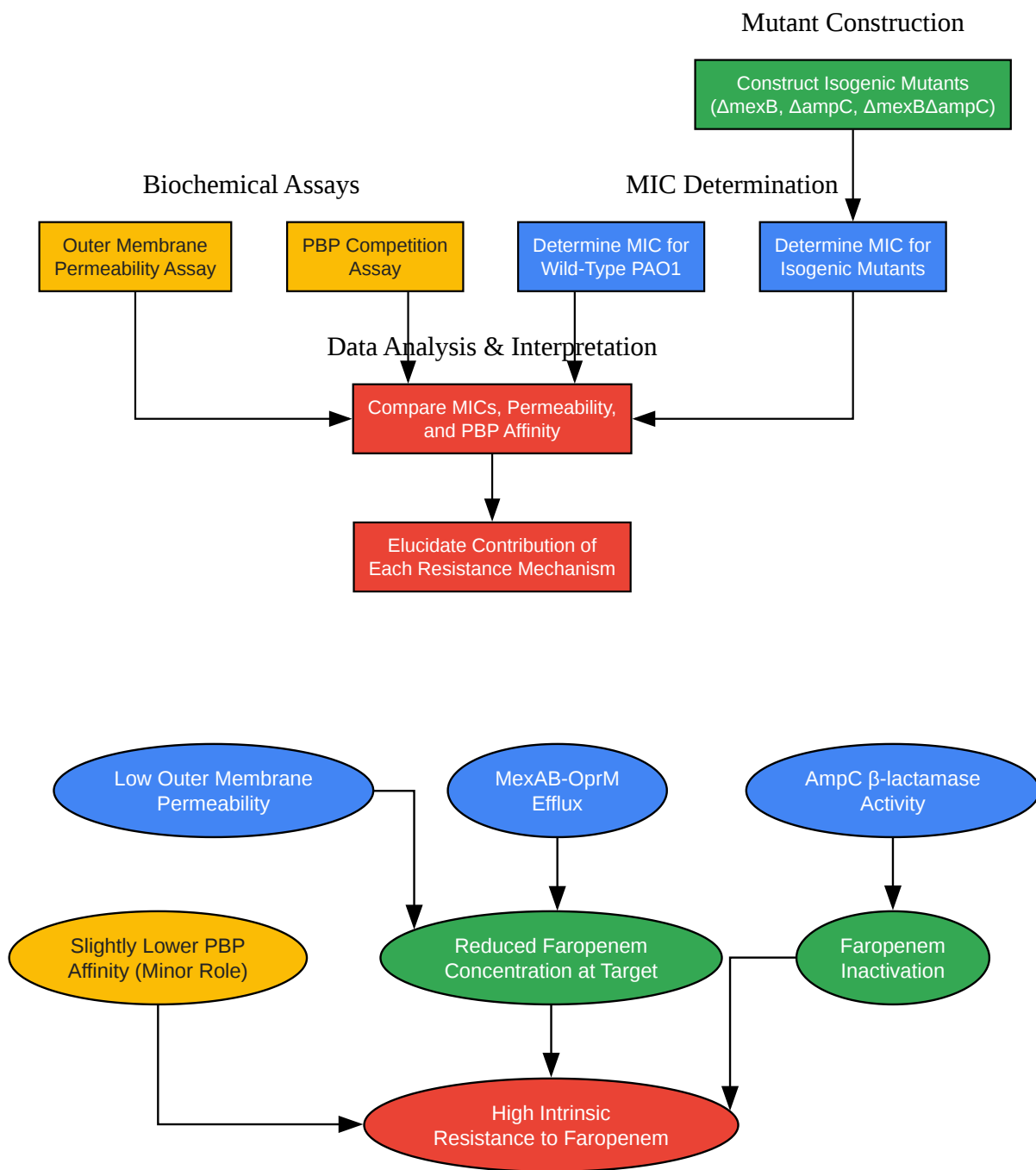
The binding affinity of **faropenem** to specific PBPs is determined through a competition assay using a radiolabeled β -lactam, such as benzyl-[^{14}C]penicillin.

- Protocol:
 - Prepare a membrane fraction containing the PBPs from *P. aeruginosa*.
 - Incubate the membrane fraction with various concentrations of unlabeled **faropenem**.
 - Add a fixed concentration of radiolabeled penicillin to the mixture and incubate to allow binding to the PBPs.
 - Separate the PBPs by SDS-PAGE.
 - Visualize the radiolabeled PBPs by fluorography.
 - The concentration of **faropenem** that inhibits 50% of the binding of the radiolabeled penicillin (IC_{50}) is determined, which is inversely proportional to the binding affinity.

Visualizing the Mechanisms of Resistance

The following diagrams illustrate the key pathways and experimental logic involved in the intrinsic resistance of *P. aeruginosa* to **faropenem**.





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